molecular formula C7H12N2O3S B13313171 (4-Cyanooxan-4-yl)methanesulfonamide CAS No. 1461715-01-4

(4-Cyanooxan-4-yl)methanesulfonamide

Cat. No.: B13313171
CAS No.: 1461715-01-4
M. Wt: 204.25 g/mol
InChI Key: HKVDQQJSDJTZPU-UHFFFAOYSA-N
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Description

Contextualization within Modern Sulfonamide Chemistry Research

Sulfonamides, characterized by the -SO₂NHR functional group, have been a cornerstone of medicinal chemistry for decades. ijprajournal.com Their initial breakthrough as antibacterial agents has paved the way for the development of a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. ijprajournal.com Modern sulfonamide research continues to thrive, focusing on the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. ijarsct.co.in

The incorporation of heterocyclic rings is a common strategy in the design of new sulfonamide-based drugs. researchgate.net These cyclic structures can impart conformational rigidity, modulate physicochemical properties such as solubility and lipophilicity, and provide specific interactions with biological targets. The oxane (tetrahydropyran) ring, in particular, is a prevalent scaffold in many biologically active molecules and approved drugs due to its favorable metabolic stability and its ability to act as a hydrogen bond acceptor.

Rationale for Academic Investigation of (4-Cyanooxan-4-yl)methanesulfonamide and its Analogues

The academic investigation of this compound and its analogues is predicated on the synergistic potential of its constituent parts. The methanesulfonamide (B31651) group is a simple, yet effective, sulfonamide moiety found in various pharmaceuticals.

The 4-cyano-4-substituted oxane core is a particularly interesting structural motif. The nitrile (cyano) group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor or a polar contact in interactions with biological macromolecules. Its presence on a quaternary carbon within the oxane ring introduces a unique three-dimensional arrangement of atoms that can be explored for specific binding interactions with enzymes or receptors.

The synthesis of structurally related compounds, such as 1-[(3R, 4S)-4-cyanotetrahydropyran-3-yl] derivatives, has been documented in the patent literature, indicating an interest in this scaffold within the pharmaceutical industry. While the specific biological targets for this compound are not explicitly detailed in publicly available research, the known activities of other cyano-substituted heterocycles and sulfonamides suggest potential applications in areas such as enzyme inhibition or receptor modulation.

The synthesis of such molecules can be challenging, often requiring multi-step sequences. Research in this area would likely focus on developing efficient synthetic routes to access a variety of analogues for structure-activity relationship (SAR) studies. A plausible synthetic approach could involve the reaction of a 4-amino-4-cyanooxane intermediate with methanesulfonyl chloride. The synthesis of α-cyano and α-sulfonyl cyclic ethers has been a subject of academic inquiry, highlighting the chemical interest in this class of compounds. researchgate.netnih.gov

Table 1: Key Structural Features and Their Potential Significance

Structural FeaturePotential Significance in Drug Design
Methanesulfonamide Group Well-established pharmacophore with diverse biological activities.
Oxane (Tetrahydropyran) Ring Provides a stable, non-aromatic scaffold; can improve pharmacokinetic properties.
4-Cyano Group Introduces polarity and potential for specific hydrogen bonding interactions.
Quaternary Carbon at C4 Creates a defined three-dimensional structure for targeted binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1461715-01-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

(4-cyanooxan-4-yl)methanesulfonamide

InChI

InChI=1S/C7H12N2O3S/c8-5-7(6-13(9,10)11)1-3-12-4-2-7/h1-4,6H2,(H2,9,10,11)

InChI Key

HKVDQQJSDJTZPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CS(=O)(=O)N)C#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Cyanooxan 4 Yl Methanesulfonamide

Established Synthetic Routes for (4-Cyanooxan-4-yl)methanesulfonamide

The synthesis of this compound is not extensively detailed in publicly available scientific literature as a standalone procedure. However, its structure suggests a logical synthetic approach based on the preparation of key precursors followed by their strategic combination. The primary building blocks are a functionalized oxane (tetrahydropyran) ring and a methanesulfonamide (B31651) moiety.

Design and Preparation of Key Precursors and Intermediates

The synthesis of this compound logically proceeds through the preparation of two key intermediates: 4-cyanotetrahydropyran and a methanesulfonamide precursor.

A crucial precursor for the oxane ring is 4-cyanotetrahydropyran. A common method for its preparation begins with tetrahydropyran-4-one. nus.edu.sg This process involves two main steps:

Reduction of Tetrahydropyran-4-one: The ketone is reduced to the corresponding alcohol, tetrahydropyran-4-ol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as anhydrous tetrahydrofuran (B95107). The reaction is often performed in an ice-water bath to control the temperature. nus.edu.sg

Conversion of the Alcohol to a Nitrile: The resulting tetrahydropyran-4-ol is then converted to 4-cyanotetrahydropyran. This can be achieved through various methods, including nucleophilic substitution involving a cyanide source.

The methanesulfonamide group is typically introduced by reacting a suitable nucleophile with methanesulfonyl chloride. google.com The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in

The assembly of this compound would likely involve the generation of a carbanion at the 4-position of 4-cyanotetrahydropyran, which then acts as a nucleophile. The subsequent reaction with a suitable electrophilic source of the methanesulfonamide group would yield the final product.

Optimizations of Reaction Conditions and Yields

For the preparation of 4-cyanotetrahydropyran, the yield of the initial reduction step can be high, with reports of up to 90% for the formation of tetrahydropyran-4-ol from tetrahydropyran-4-one. nus.edu.sg The choice of solvent and temperature control are critical in this step.

In the synthesis of sulfonamides, the choice of base and solvent is crucial. ijarsct.co.in The reaction of methanesulfonyl chloride with amines is often carried out in solvents like tetrahydrofuran or in the presence of an aqueous base. google.comgoogle.com The use of a nitroalkane as a reaction diluent has been shown to facilitate the separation of the sulfonamide product from the amine hydrochloride salt byproduct, as the sulfonamide is soluble in the nitroalkane at elevated temperatures. google.com

Microwave-assisted synthesis has also emerged as a technique to improve yields and reduce reaction times in the preparation of related heterocyclic compounds. researchgate.net

Derivatization Strategies for the Oxane and Sulfonamide Moieties

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Introduction of Functional Groups on the Oxane Ring

The oxane (tetrahydropyran) ring can be modified at various positions. The synthesis of tetrahydropyran (B127337) derivatives is a well-established field in organic chemistry. organic-chemistry.org Strategies for introducing functional groups include:

Starting from substituted precursors: Utilizing substituted tetrahydropyran-4-ones in the initial step of the synthesis would lead to a variety of substituted oxane rings in the final product.

Functionalization of the ring: The existing oxane ring can be functionalized through various reactions, although this might be challenging without affecting the cyano and sulfonamide groups.

Modifications of the Methanesulfonamide Group

The methanesulfonamide moiety can also be a target for derivatization.

Varying the sulfonyl chloride: Instead of methanesulfonyl chloride, other alkyl or aryl sulfonyl chlorides can be used to generate a range of sulfonamides. ijarsct.co.in

N-functionalization: The nitrogen atom of the sulfonamide can be further functionalized, for example, through alkylation or acylation, provided the appropriate starting materials and reaction conditions are used.

Mechanistic Studies of Synthetic Transformations

Detailed mechanistic studies specifically for the synthesis of this compound are not available in the reviewed literature. However, the mechanisms of the key reactions involved are well-understood in organic chemistry.

The reduction of tetrahydropyran-4-one by sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon.

The formation of the sulfonamide bond typically occurs through a nucleophilic acyl substitution-like mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of a base is often required to neutralize the HCl byproduct. ijarsct.co.in

The formation of the carbon-carbon bond between the oxane ring and the methanesulfonamide group likely involves the generation of a carbanion adjacent to the nitrile group on the oxane ring, which then attacks an electrophilic carbon atom attached to the sulfonamide moiety.

Elucidation of Reaction Mechanisms in this compound Synthesis

A plausible synthetic approach to this compound commences with the commercially available starting material, tetrahydropyran-4-one. The synthesis hinges on two critical transformations: the introduction of a cyano group at the C4 position and the subsequent formation of a methanesulfonamide linkage at the same carbon, creating a quaternary center.

One potential pathway involves an initial cyanohydrin formation. The reaction of tetrahydropyran-4-one with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), yields 4-cyano-tetrahydropyran-4-ol. libretexts.orgjove.comlibretexts.orgunizin.org The mechanism of this nucleophilic addition begins with the attack of the cyanide ion on the electrophilic carbonyl carbon of the tetrahydropyran-4-one. libretexts.orgjove.com This is typically base-catalyzed to generate a sufficient concentration of the cyanide nucleophile from the weakly acidic HCN. libretexts.orgjove.com The attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a proton source, such as HCN or water, to afford the cyanohydrin product. libretexts.orgjove.com

The subsequent and more challenging step is the conversion of the tertiary hydroxyl group of the cyanohydrin intermediate to the methanesulfonamide moiety. A direct substitution is unlikely due to the poor leaving group nature of the hydroxyl group. Therefore, a two-step sequence is often employed. First, the hydroxyl group is activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine.

Following activation, a nucleophilic substitution reaction with methanesulfonamide would introduce the desired functional group. The nitrogen atom of methanesulfonamide, after deprotonation by a suitable base to form the corresponding anion, acts as the nucleophile, displacing the leaving group (e.g., mesylate) to form the final product, this compound.

An alternative to the two-step substitution is the Mitsunobu reaction. This reaction allows for the direct conversion of the hydroxyl group of the cyanohydrin to the sulfonamide. The reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ, allowing for nucleophilic attack by methanesulfonamide.

Another conceivable, though less common, synthetic strategy is a variation of the Strecker synthesis. The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-amino nitrile. In a modified approach for the synthesis of this compound, methanesulfonamide could potentially act as the amine component. The reaction of tetrahydropyran-4-one with methanesulfonamide would first form an N-sulfonyliminium ion intermediate. Subsequent nucleophilic attack by a cyanide ion would then yield the target α-sulfonamido nitrile directly. masterorganicchemistry.com

Investigation of Catalytic Systems and Their Influence on Selectivity and Efficiency

The efficiency and selectivity of the proposed synthetic steps can be significantly enhanced through the use of appropriate catalytic systems.

For the initial cyanohydrin formation, both Lewis acids and bases can serve as effective catalysts. Lewis acids, such as titanium(IV) isopropoxide, can activate the carbonyl group of tetrahydropyran-4-one, making it more susceptible to nucleophilic attack by the cyanide source. organic-chemistry.org The use of chiral Lewis acid catalysts can also enable the enantioselective synthesis of cyanohydrins, which could be relevant if a specific stereoisomer of the final product is desired. researchgate.netbenthamdirect.com Base catalysis, as previously mentioned, is crucial for generating the cyanide nucleophile from HCN. libretexts.orgjove.com

In the case of using trimethylsilyl cyanide (TMSCN) as the cyanide source, various catalysts can be employed. These include Lewis bases like tertiary amines or phosphines, which can activate the TMSCN. rsc.org Metal complexes, such as those of aluminum or niobium, have also been shown to catalyze the addition of TMSCN to ketones. organic-chemistry.org

For the nucleophilic substitution step to introduce the methanesulfonamide, phase-transfer catalysts could be beneficial, particularly if the reaction is carried out in a biphasic system. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the methanesulfonamide anion from an aqueous or solid phase to the organic phase containing the activated cyanohydrin intermediate.

In the context of a potential Strecker-type synthesis, the formation of the N-sulfonyliminium ion from tetrahydropyran-4-one and methanesulfonamide might be acid-catalyzed to facilitate the dehydration step.

Green Chemistry Principles in Synthetic Route Development

The development of a synthetic route for this compound should ideally incorporate the principles of green chemistry to minimize environmental impact.

A primary consideration is the choice of solvents. For the cyanohydrin formation, the use of greener solvents is an active area of research. Ionic liquids, for instance, have been shown to be effective media for the enantioselective cyanosilylation of aldehydes, offering the potential for catalyst recycling. rsc.org Water can also be a green solvent for certain reactions, and its use in the synthesis of tetrahydropyran derivatives has been reported. organic-chemistry.org

The choice of reagents is another critical aspect. The use of highly toxic hydrogen cyanide can be replaced by safer alternatives like trimethylsilyl cyanide or potassium cyanide in conjunction with a mild acid. libretexts.orglibretexts.org In the conversion of the hydroxyl group, avoiding the use of hazardous reagents and minimizing the generation of stoichiometric byproducts is desirable. The Mitsunobu reaction, while effective, generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, which can complicate purification and generate waste. Catalytic alternatives to stoichiometric activating agents are a key goal in green chemistry.

Atom economy is a central principle of green chemistry. The proposed synthetic routes, particularly those involving addition reactions like cyanohydrin formation and potentially the Strecker synthesis, are generally more atom-economical than those involving multiple substitution reactions with the generation of leaving groups.

Energy efficiency can be improved by employing catalysts that allow the reactions to proceed under milder conditions, such as lower temperatures and pressures. The use of highly efficient catalysts can also reduce reaction times, thereby saving energy.

Finally, waste minimization is paramount. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts. The use of recyclable catalysts and solvents further contributes to a more sustainable synthetic process.

Reaction Step Conventional Reagents/Catalysts Potential Green Alternatives Green Chemistry Principle
Cyanohydrin FormationHydrogen Cyanide (HCN) in organic solventsTrimethylsilyl cyanide (TMSCN) with a catalytic amount of Lewis base; Potassium cyanide (KCN) in water with a mild acid; Use of ionic liquids or water as solvent. rsc.orgSafer reagents, alternative solvents
Hydroxyl Group ActivationMethanesulfonyl chloride, p-Toluenesulfonyl chlorideCatalytic methods for hydroxyl group activation (under development)Atom economy, waste reduction
Nucleophilic SubstitutionStoichiometric base in organic solventsPhase-transfer catalysis to minimize solvent usageCatalysis, improved efficiency
Mitsunobu ReactionTriphenylphosphine, DEAD/DIADDevelopment of catalytic alternatives to reduce stoichiometric wasteAtom economy, waste reduction

Detailed Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the chemical compound this compound. As a result, the detailed structural and spectroscopic analysis requested for the article cannot be provided at this time.

The required information, including single-crystal X-ray diffraction data, Nuclear Magnetic Resonance (NMR) spectra, and vibrational spectroscopy (FT-IR, Raman) data, is not present in the accessible scientific domain. This prevents a scientifically accurate discussion of the following topics for this specific compound:

Crystal System and Space Group: Without experimental crystallographic studies, the fundamental parameters of the crystal lattice, such as the crystal system (e.g., monoclinic, orthorhombic) and space group, remain undetermined.

Intramolecular Conformations and Bond Geometries: A detailed analysis of bond lengths, bond angles, and the three-dimensional arrangement of the molecule's atoms is contingent on X-ray diffraction data, which is currently unavailable.

Intermolecular Interactions and Hydrogen Bonding: Characterization of how molecules of this compound pack in the solid state and the specific hydrogen bonding networks they form cannot be described without crystallographic analysis.

High-Resolution NMR Spectroscopy: Specific chemical shifts and coupling constants from ¹H and ¹³C NMR experiments are necessary for the definitive stereochemical assignment of the compound. This data has not been found in the public literature.

Vibrational Spectroscopy (FT-IR, Raman): An analysis of the vibrational modes of the functional groups and the conformational states of the molecule requires experimental FT-IR and Raman spectra, which are not available.

While general principles of crystallography and spectroscopy can be applied to predict the likely characteristics of sulfonamide-containing compounds, a rigorous and scientifically accurate article on this compound, complete with specific data tables and detailed research findings as requested, is not possible until the compound is synthesized and formally characterized in peer-reviewed scientific literature.

Advanced Structural Elucidation and Solid State Analysis of 4 Cyanooxan 4 Yl Methanesulfonamide

Advanced Spectroscopic Characterization for Structural Insights

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

As of the latest available data, detailed mass spectrometry studies specifically elucidating the fragmentation pathways of (4-Cyanooxan-4-yl)methanesulfonamide are not extensively documented in publicly accessible scientific literature. While mass spectrometry is a standard technique for confirming the molecular weight and elemental composition of novel compounds, specific research detailing the characteristic fragmentation patterns of this particular molecule under various ionization techniques (e.g., electron ionization, electrospray ionization) has not been published.

For a molecule with the structure of this compound, hypothetical fragmentation pathways can be proposed based on the functional groups present. The molecule contains a sulfonamide group, a cyano group, and an oxane ring. Cleavage of the C-S bond, loss of SO2, and fragmentation of the oxane ring would be expected to be prominent features in its mass spectrum. However, without experimental data, these proposed pathways remain speculative. The generation of a detailed fragmentation scheme would require dedicated mass spectrometry experiments, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) studies.

Hypothetical Fragment Proposed Origin
[M-SO2]+Loss of sulfur dioxide from the parent ion
[M-CH2SO2NH2]+Cleavage of the bond between the oxane ring and the methanesulfonamide (B31651) group
Fragments from oxane ring openingRupture of the heterocyclic ring structure

This table is based on theoretical fragmentation and is not derived from experimental data for this compound.

Polymorphism and Co-crystallization Investigations

There is currently no available research in the public domain concerning the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical and chemical properties. A thorough investigation into the polymorphic landscape of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure.

Similarly, co-crystallization studies, which involve crystallizing a compound with a second component (a coformer) to form a new crystalline solid, have not been reported for this compound. Co-crystallization is a widely used technique to enhance the physicochemical properties of active pharmaceutical ingredients. The exploration of co-crystals of this compound would require screening with a variety of pharmaceutically acceptable coformers.

Computational and Theoretical Chemistry of 4 Cyanooxan 4 Yl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and condensed matter physics.

Geometry optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (4-Cyanooxan-4-yl)methanesulfonamide, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure.

The conformational energy landscape maps the energy of the molecule as a function of its geometry. By exploring this landscape, researchers can identify various low-energy conformers and the energy barriers between them. This information is crucial for understanding the flexibility of the molecule and the relative populations of different conformations at a given temperature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov

Table 1: Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ is the chemical potential (μ = -χ)A measure of the molecule's ability to act as an electrophile.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is plotted on the molecular surface and uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential. deeporigin.com Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an ESP map would reveal the locations of its electron-rich and electron-poor regions. researchgate.net This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which play a crucial role in its physical properties and biological activity. deeporigin.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound in a solvent environment.

These simulations can reveal how the molecule's conformation changes over time, how it interacts with solvent molecules, and can be used to calculate various thermodynamic properties. Understanding the conformational dynamics in solution is essential for predicting the molecule's behavior in a biological environment.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, these theoretical predictions can be compared with experimental data to confirm the molecule's structure and provide a detailed assignment of the observed spectral features. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. bohrium.com The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts. nih.gov

Table 2: Hypothetical Intermolecular Interaction Contributions for this compound from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···HData not available
O···H/H···OData not available
N···H/H···NData not available
C···H/H···CData not available
OtherData not available

This quantitative breakdown of intermolecular contacts is crucial for understanding the stability and physical properties of the crystalline form of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design and Synthesis of Structurally Diverse (4-Cyanooxan-4-yl)methanesulfonamide Derivatives

There is no published research detailing the design and synthesis of derivatives of this compound. In a typical drug discovery program, the synthesis of derivatives would be a crucial step to explore the chemical space around the lead compound. This process would involve modifying the core scaffold, which consists of a 4-cyanooxane ring linked to a methanesulfonamide (B31651) group.

Hypothetically, synthetic strategies could involve:

Modification of the Oxane Ring: Introducing substituents at various positions on the oxane ring to probe the steric and electronic requirements of the binding pocket.

Alteration of the Cyano Group: Replacing the cyano group with other electron-withdrawing or isosteric groups to understand its role in target binding.

Derivatization of the Methanesulfonamide Moiety: Modifying the sulfonamide group to explore different hydrogen bonding patterns and physicochemical properties.

Without experimental data, a data table of synthesized derivatives and their biological activities cannot be constructed.

Elucidation of Structure-Interaction Relationships with Molecular Targets

Information regarding the molecular targets of this compound is not available in the scientific literature. The elucidation of structure-interaction relationships is contingent on identifying a biological target and conducting experimental studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding mode of the compound. Computational methods like molecular docking could also be employed to predict potential interactions. These studies would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and its target.

Principles of Ligand Design Based on this compound Scaffold

In the absence of a known molecular target and SAR data, specific principles for ligand design based on the this compound scaffold cannot be formulated. General principles of ligand design would apply, focusing on optimizing the compound's potency, selectivity, and pharmacokinetic properties. This would involve an iterative process of designing new derivatives based on the (hypothetical) SAR data, synthesizing them, and evaluating their biological activity. The goal would be to enhance the desired pharmacological effects while minimizing off-target activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

No QSAR models for this compound have been reported. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound and used to build a predictive model. Such a model could then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

A hypothetical QSAR data table would typically include columns for the compound identifier, molecular descriptors, and the experimentally determined biological activity. However, due to the lack of data for this compound and its derivatives, such a table cannot be generated.

Advanced Research Applications and Methodological Contributions

Applications as Chemical Probes in Mechanistic Biological Research

Currently, there is no available research detailing the use of (4-Cyanooxan-4-yl)methanesulfonamide as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and their development is a critical aspect of chemical biology. chemicalprobes.org For this compound to be considered a valuable chemical probe, it would need to demonstrate high potency and selectivity for a specific biological target. Future research in this area would involve identifying a protein or enzyme with which the compound interacts and then systematically evaluating its potential to elucidate the biological functions of that target.

Contributions to Novel Methodologies in Organic Synthesis

There is no documented evidence of this compound contributing to new methodologies in organic synthesis. The development of novel synthetic methods is a cornerstone of chemical research, enabling the efficient construction of complex molecules. nih.gov Should this compound be found to possess unique reactivity or serve as a key intermediate in a novel synthetic pathway, it could significantly impact the field. For instance, its distinct functional groups—a cyano group, an oxane ring, and a methanesulfonamide (B31651) moiety—could potentially be leveraged in new chemical transformations. However, without dedicated studies, its role in advancing organic synthesis remains purely speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Cyanooxan-4-yl)methanesulfonamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with (4-cyanooxan-4-yl)methanesulfonyl chloride (or synthesize it via chlorination of the corresponding sulfonic acid). React with ammonia or a primary amine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
  • Step 2 : Optimize reaction parameters (e.g., temperature: 0–25°C; stoichiometric ratios of 1:1.2 for sulfonyl chloride to amine). Use triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The cyano group (CN) shows no proton signal but appears as a singlet near δ 110–120 ppm in ¹³C NMR. Sulfonamide protons (NH) appear as broad singlets at δ 6.5–7.5 ppm .
  • IR Spectroscopy : Confirm sulfonamide (-SO₂NH₂) via stretches at 1320–1370 cm⁻¹ (asymmetric S=O) and 1150–1200 cm⁻¹ (symmetric S=O). The cyano group appears at 2200–2260 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺. Fragmentation patterns should include loss of SO₂ (m/z –64) and CN (m/z –26) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy at λ_max ≈ 260 nm (aromatic π→π* transitions) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products using LC-MS. Monitor hydrolytic stability in buffers (pH 1–10) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodology :

  • Reproducibility Checks : Repeat assays under standardized conditions (fixed pH, temperature, and enzyme/substrate concentrations). Use positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) .
  • Data Normalization : Account for batch-to-batch variability in compound purity by normalizing activity to molar concentration rather than mass .
  • Mechanistic Profiling : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) to measure binding affinities .

Q. How can computational methods like QSAR or molecular docking enhance understanding of structure-activity relationships?

  • Methodology :

  • QSAR Modeling :

Generate 3D structures using software like Gaussian or Chem3D.

Calculate descriptors (logP, polar surface area, H-bond donors/acceptors).

Train models with regression analysis (e.g., partial least squares) using bioactivity data .

  • Molecular Docking :

Retrieve target protein structures (e.g., COX-2 from PDB: 1CX2).

Perform flexible docking with AutoDock Vina. Validate poses using MD simulations (NAMD/GROMACS) .

Q. What experimental designs are suitable for probing reaction mechanisms (e.g., sulfonamide group participation in nucleophilic substitutions)?

  • Methodology :

  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of proto- and deuterio-labeled compounds (e.g., NH vs. ND in sulfonamide) to identify rate-determining steps .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid formation during hydrolysis) .

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